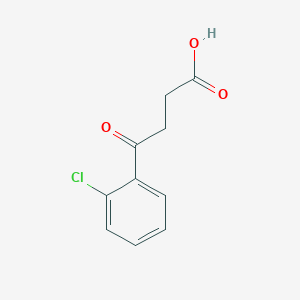

4-(2-Chlorophenyl)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFTXSSZTRPMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604500 | |

| Record name | 4-(2-Chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106263-50-7 | |

| Record name | 4-(2-Chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Chlorophenyl 4 Oxobutanoic Acid

Established Synthetic Routes for 4-Aryl-4-oxobutanoic Acids

The primary and most well-established method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation. This reaction forms the cornerstone of both laboratory-scale preparations and industrial production pathways.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or an anhydride (B1165640), in the presence of a Lewis acid catalyst. youtube.comsavemyexams.commasterorganicchemistry.com For the synthesis of 4-aryl-4-oxobutanoic acids, the common reactants are an aromatic substrate and succinic anhydride.

The general mechanism involves the coordination of the Lewis acid (commonly anhydrous aluminum chloride, AlCl₃) to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, making it a much more reactive electrophile. The aromatic ring then attacks the activated carbonyl carbon, leading to the formation of a sigma complex, also known as an arenium ion. Aromaticity is subsequently restored through the loss of a proton, and after an aqueous workup to decompose the aluminum chloride complexes, the desired 4-aryl-4-oxobutanoic acid is obtained. masterorganicchemistry.comkhanacademy.org

In the specific case of 4-(2-Chlorophenyl)-4-oxobutanoic acid, the reaction involves the acylation of chlorobenzene (B131634) with succinic anhydride. The chlorine atom on the benzene (B151609) ring is a deactivating, ortho-, para-directing group. Therefore, the acylation is expected to yield a mixture of the ortho and para isomers, with the para-substituted product, 4-(4-chlorophenyl)-4-oxobutanoic acid, often being the major product due to reduced steric hindrance. The synthesis of the 2-chloro isomer is therefore more challenging and may require specific reaction conditions or starting materials to achieve regioselectivity.

A typical laboratory preparation for a related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, involves the reaction of toluene (B28343) and succinic anhydride with aluminum chloride, which serves as a model for this type of synthesis. wikipedia.org

Table 1: General Conditions for Friedel-Crafts Acylation of Arenes with Succinic Anhydride

| Aromatic Substrate | Acylating Agent | Catalyst | Typical Solvent | Product |

|---|---|---|---|---|

| Chlorobenzene | Succinic anhydride | Anhydrous Aluminum Chloride (AlCl₃) | Nitrobenzene, Carbon disulfide (historical), Dichlorobenzene google.com | This compound / 4-(4-Chlorophenyl)-4-oxobutanoic acid |

| Toluene | Succinic anhydride | Anhydrous Aluminum Chloride (AlCl₃) | Nitrobenzene | 4-(4-Methylphenyl)-4-oxobutanoic acid wikipedia.org |

| Biphenyl | Succinic anhydride | Anhydrous Aluminum Chloride (AlCl₃) | Chlorobenzene | 4-(4-Biphenylyl)-4-oxo-butanoic acid google.com |

On an industrial scale, the synthesis of 4-aryl-4-oxobutanoic acids via Friedel-Crafts acylation requires careful optimization of reaction parameters to maximize yield, ensure safety, and minimize cost. google.com The process generally involves charging a reactor with the aromatic substrate and a suitable solvent, followed by the portion-wise addition of the Lewis acid catalyst, typically anhydrous aluminum chloride, while controlling the temperature. Succinic anhydride is then added, and the reaction mixture is heated to drive the reaction to completion. google.com

Key considerations in industrial pathways include:

Solvent Selection: While historical procedures used solvents like carbon disulfide or nitrobenzene, modern industrial processes favor less toxic and more environmentally benign options. For instance, processes have been developed using chlorobenzene itself as the solvent, which was surprisingly found not to significantly self-react to form 4-chlorophenyl-4-oxobutanoic acid under specific conditions. google.com Dichlorobenzenes have also been explored as solvents to enhance selectivity and simplify the workup procedure. google.com

Stoichiometry: The molar ratio of reactants and catalyst is critical. Typically, a stoichiometric amount of the Lewis acid is required because it complexes with both the succinic anhydride and the final ketone product. organic-chemistry.org Industrial processes often use a molar ratio of 2.0 to 3.0 for anhydrous aluminum chloride to the aromatic substrate. google.com

Workup and Isolation: After the reaction, the mixture is typically cooled and carefully quenched with water or dilute acid to decompose the catalyst-product complex. The product then precipitates and can be isolated by filtration, washed with water to remove inorganic salts, and dried. google.com

Novel Synthetic Approaches and Optimization Strategies

Research continues to focus on improving the synthesis of 4-aryl-4-oxobutanoic acids by enhancing efficiency and developing more sustainable methods.

Efforts to improve the yield and purity of 4-aryl-4-oxobutanoic acids focus on controlling the regioselectivity of the Friedel-Crafts reaction and minimizing side products. The choice of solvent can play a significant role; for example, using dichlorobenzenes as a solvent in the synthesis of related alkoxy-substituted acids has been shown to provide high selectivity and allow for isolation of the product with high purity through simple operations. google.com

For structurally similar compounds like 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, alternative synthetic routes, such as a Reformatsky-type reaction followed by hydrolysis and decarboxylation, have been developed. These methods report high yields and purities (e.g., 70-73% yield with 97-98% purity), showcasing alternative strategies when Friedel-Crafts acylation is not optimal. google.comgoogle.com

Table 2: Reported Yield and Purity for a Related Oxobutanoic Acid Synthesis

| Compound | Synthetic Method | Yield | Purity | Reference |

|---|---|---|---|---|

| 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid | Reformatsky-type reaction of 2,4,5-trifluorophenylacetonitrile (B1303388) with ethyl bromoacetate | 69.97% | 98.0% | google.com |

The traditional Friedel-Crafts acylation using stoichiometric amounts of AlCl₃ generates significant amounts of acidic waste, posing environmental concerns. Consequently, the development of "greener" synthetic protocols is an active area of research. nih.gov Strategies include:

Catalytic Approaches: Using catalytic amounts of more environmentally friendly Lewis acids or solid acid catalysts that can be easily recovered and reused. Examples include zinc-mediated acylations conducted in solvent-free conditions under microwave irradiation. organic-chemistry.org

Alternative Reagents and Solvents: An intermolecular Friedel-Crafts acylation has been developed using hexafluoro-2-propanol as a promoting medium at room temperature without any additional reagents. organic-chemistry.org Other methods involve using carboxylic acids directly as acylating agents with catalysts like methanesulfonic acid on graphite. organic-chemistry.org

Metal- and Halogen-Free Methodologies: Research has explored entirely metal- and halogen-free methods for Friedel-Crafts acylations, further reducing the environmental impact of the synthesis. organic-chemistry.org

Chemical Modifications and Derivatization Strategies

This compound possesses two key reactive sites: the carboxylic acid group and the ketone carbonyl group. These functional groups allow for a wide range of chemical modifications and derivatization strategies.

The carboxylic acid moiety can undergo typical reactions such as:

Esterification: Reaction with alcohols under acidic conditions to form esters.

Amidation: Reaction with amines, often activated by coupling agents or by forming an intermediate acyl chloride, to produce amides. For example, succinic anhydride can react with an amino chalcone (B49325) to form a similar butanoic acid amide derivative. mdpi.com

The ketone group can be modified through:

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or it can be fully reduced to a methylene (B1212753) group (CH₂) via methods like the Clemmensen or Wolff-Kishner reductions. organic-chemistry.org

Condensation Reactions: The ketone can react with hydrazines to form hydrazones or pyridazinones. For instance, a similar compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, reacts with hydrazine (B178648) to yield a pyridazinone derivative, which can be further modified to create other heterocyclic systems like tetrazolopyridazines. mdpi.com

Derivatization is also a key strategy for the analytical quantification of carboxylic acids, where the molecule is converted into a less polar, more volatile derivative suitable for techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov While primarily analytical, these reactions demonstrate the chemical accessibility of the carboxylic acid function.

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of this compound serves as a prime site for derivatization, readily undergoing esterification and amidation reactions to yield a diverse array of ester and amide compounds.

Standard esterification methods, such as the Fischer-Speier esterification, can be employed to convert the carboxylic acid to its corresponding esters. masterorganicchemistry.comoperachem.com This typically involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. operachem.com For instance, the reaction with methanol (B129727) would yield methyl 4-(2-chlorophenyl)-4-oxobutanoate. The use of different alcohols allows for the synthesis of a wide range of esters with varying alkyl or aryl groups. organic-chemistry.org More advanced methods include the use of coupling reagents like triphenylphosphine (B44618) oxide with oxalyl chloride, which can facilitate esterification under mild, neutral conditions with excellent yields. nih.gov

Similarly, the synthesis of amide derivatives is a common transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. fishersci.be This Schotten-Baumann reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed. fishersci.be Alternatively, a plethora of modern coupling reagents can be utilized to facilitate the direct amidation of the carboxylic acid with an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) have proven effective for the synthesis of amides from electron-deficient amines and carboxylic acids. nih.gov Other effective coupling systems include B(OCH₂CF₃)₃, which allows for the direct amidation of various carboxylic acids with a broad range of amines, often with simplified purification procedures. nih.gov

| Derivative Type | Reagents and Conditions | Product Class |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl/Aryl 4-(2-chlorophenyl)-4-oxobutanoates |

| Amides | Amine, Coupling Reagent (e.g., EDC, HOBt) | N-substituted 4-(2-chlorophenyl)-4-oxobutanamides |

This table provides a general overview of the synthesis of ester and amide derivatives.

Introduction of Diverse Substituents on the Aromatic Ring and Butanoic Acid Backbone

The structure of this compound offers multiple sites for the introduction of new functional groups, both on the aromatic ring and the butanoic acid chain.

The aromatic ring, already bearing a chlorine atom, can undergo further electrophilic aromatic substitution reactions. The directing effects of the existing chloro and acyl substituents will influence the position of incoming groups. Friedel-Crafts acylation, for instance, can introduce an additional acyl group. impactfactor.orgresearchgate.net The conditions for such reactions, including the choice of Lewis acid catalyst and solvent, can be optimized to control the regioselectivity. mdpi.com

The butanoic acid backbone also presents opportunities for functionalization. The methylene groups adjacent to the carbonyl and carboxylic acid functionalities can be sites for various reactions. For instance, α-halogenation of the carboxylic acid can be achieved, followed by nucleophilic substitution to introduce a range of substituents. The methylene group alpha to the ketone could also potentially undergo reactions such as alkylation or condensation under appropriate basic conditions.

Formation of Heterocyclic Scaffolds Utilizing this compound

The dicarbonyl nature of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The reaction of the keto and carboxylic acid functionalities with binucleophilic reagents is a common strategy for constructing these ring systems.

Pyridazinones: One of the most common applications is the synthesis of pyridazinone derivatives. researchgate.netresearchgate.net Reaction with hydrazine hydrate (B1144303) leads to the formation of a six-membered dihydropyridazinone ring. researchgate.net These pyridazinone scaffolds can then be further modified. For example, they can be halogenated and subsequently reacted with other nucleophiles to create more complex fused heterocyclic systems. mdpi.comnih.gov

Pyrazoles: Pyrazole (B372694) derivatives can also be synthesized from 1,3-dicarbonyl compounds, which can be derived from this compound. mdpi.comchim.itnih.gov Cyclocondensation reactions with hydrazine derivatives are a primary method for forming the pyrazole ring. nih.gov The specific substitution pattern on the resulting pyrazole can be controlled by the choice of substituted hydrazine and the reaction conditions. chim.it

Thiophenes: The butanoic acid chain can be utilized in the synthesis of thiophene (B33073) derivatives. The Gewald thiophene synthesis, for example, involves the reaction of a ketone with a cyano-containing active methylene compound and elemental sulfur in the presence of a base. impactfactor.org While not a direct reaction of the parent acid, derivatives of this compound could be modified to serve as starting materials for such cyclizations.

| Heterocycle | Key Reagents |

| Pyridazinone | Hydrazine Hydrate |

| Pyrazole | Substituted Hydrazines |

| Thiophene | Sulfur, Active Methylene Nitriles |

This table summarizes key reagents for the synthesis of different heterocyclic scaffolds.

Mechanistic Aspects of Synthetic Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Influence of Catalysis on Reaction Pathways

Catalysis plays a central role in the synthesis of this compound and its derivatives. In the Friedel-Crafts acylation, the choice of Lewis acid catalyst significantly impacts the reaction. researchgate.net Common catalysts include aluminum chloride (AlCl₃), which is highly active but can sometimes lead to side reactions. researchgate.net Other Lewis acids, such as iron(III) chloride or zinc chloride, can also be used and may offer advantages in terms of selectivity and milder reaction conditions. researchgate.netnih.govnih.gov The catalyst not only generates the electrophile but can also influence the regioselectivity of the acylation. chemistryjournals.net In the synthesis of ester and amide derivatives, acid or base catalysis is fundamental, while the use of specific coupling reagents can dramatically alter the reaction pathway and efficiency. organic-chemistry.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 4 2 Chlorophenyl 4 Oxobutanoic Acid and Its Derivatives

Vibrational Spectroscopy Investigations (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 4-(2-Chlorophenyl)-4-oxobutanoic acid and its analogues. nih.govnih.gov

The FT-IR and FT-Raman spectra of these compounds are characterized by distinct absorption bands that correspond to specific vibrational modes of the constituent functional groups. Key vibrational signatures include:

Carbonyl (C=O) Stretching: The ketone and carboxylic acid carbonyl groups give rise to strong, characteristic stretching vibrations. In a related compound, 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate (B514982), the C=O stretching vibrations were observed in the FT-IR spectrum. researchgate.net Theoretical calculations have also been used to assign the vibrational wavenumbers. nih.gov

Hydroxyl (O-H) Stretching: The carboxylic acid functional group exhibits a broad O-H stretching band, often in the region of 3200-3550 cm⁻¹, which can be influenced by hydrogen bonding. researchgate.net

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

C-Cl Stretching: The carbon-chlorine stretching vibration for the chlorophenyl group is expected in the lower frequency region of the spectrum, with studies of similar compounds assigning this mode to bands around 513 cm⁻¹ (IR) and 506 cm⁻¹ (Raman). researchgate.net

Skeletal Vibrations: The phenyl ring and the butanoic acid chain contribute to a complex pattern of skeletal vibrations, including C-C stretching and bending modes, which are often found in the fingerprint region of the spectrum.

The precise frequencies of these vibrations can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

To gain a deeper understanding of the vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical spectra generated through computational methods like Density Functional Theory (DFT). nih.govnih.gov This approach allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule.

For instance, in the analysis of similar molecules, DFT calculations at the B3LYP level of theory have been successfully employed to predict vibrational wavenumbers and provide detailed assignments based on the Potential Energy Distribution (PED). nih.govresearchgate.net The comparison often reveals a good agreement between the experimental and scaled theoretical wavenumbers, validating both the experimental observations and the computational model.

A study on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid demonstrated that a red shift in the N-H stretching frequency in the experimental IR spectrum compared to the computed frequency indicated a weakening of the N-H bond. kfupm.edu.sa This highlights the power of combining experimental and theoretical approaches to elucidate subtle structural and electronic effects.

Table 1: Representative Vibrational Frequencies for Functional Groups in Aromatic Carboxylic Acids and Ketones

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3550 - 3200 (broad) |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 |

| Ketone | C=O Stretch | 1715 - 1680 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Alkane | C-H Stretch | 3000 - 2850 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Note: The exact wavenumbers can vary depending on the specific molecular structure and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govrsc.org

¹H NMR spectroscopy reveals the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (relative number of protons). For a molecule like this compound, the ¹H NMR spectrum would be expected to show:

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the 2-chlorophenyl ring. The substitution pattern influences the chemical shifts and coupling constants.

Methylene (B1212753) Protons: The two methylene groups (-CH₂-) in the butanoic acid chain would appear as distinct signals, likely multiplets, in the aliphatic region (typically δ 2.0-3.5 ppm). Their proximity to the electron-withdrawing carbonyl and carboxylic acid groups would shift them downfield.

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton (-COOH), which is often downfield (δ 10-13 ppm) and may be exchangeable with deuterium (B1214612) oxide (D₂O).

Data from related compounds, such as S-(4-chlorophenyl) benzothioate, show aromatic protons in the range of δ 7.46-8.03 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, the ¹³C NMR spectrum would display signals corresponding to:

Carbonyl Carbons: The ketone and carboxylic acid carbonyl carbons are typically found in the most downfield region of the spectrum (δ 170-200 ppm). For instance, in 4-methoxybenzophenone, the carbonyl carbon appears at δ 195.6 ppm. rsc.org

Aromatic Carbons: The carbons of the 2-chlorophenyl ring would appear in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the keto-butyric acid chain would have distinct chemical shifts.

Aliphatic Carbons: The methylene carbons of the butanoic acid chain would be observed in the upfield region of the spectrum (typically δ 20-40 ppm).

Detailed analysis of the chemical shifts, often aided by computational predictions, allows for the unambiguous assignment of each carbon signal to its corresponding atom in the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 185 |

| Ketone (C=O) | - | 190 - 205 |

| Aromatic (C-H) | 7.0 - 8.5 | 120 - 140 |

| Aromatic (C-Cl) | - | 130 - 135 |

| Methylene (-CH₂-CO) | 2.8 - 3.2 | 30 - 40 |

Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice.

In the solid state, molecules of this compound are likely to form dimers through hydrogen bonding between the carboxylic acid groups, a common feature for carboxylic acids. researchgate.net These dimers can then be further organized into more complex supramolecular structures through other intermolecular interactions, such as C-H···O and C-H···π interactions. researchgate.net

A study on 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate reports that it crystallizes in the orthorhombic space group Pbca. nih.gov The crystal structure of another related compound, 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, shows dimers formed by intermolecular O-H···O hydrogen bonding between the carboxylate groups. researchgate.net These dimers are further connected by N-H···O and C-H···O hydrogen bonds. researchgate.net Such detailed structural information is crucial for understanding the physical properties of the compound and for rationalizing the data obtained from spectroscopic techniques.

Single Crystal X-ray Diffraction and Unit Cell Parameters

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data allows for the determination of unit cell parameters, which are the fundamental building blocks of the crystal lattice. For derivatives of 4-oxobutanoic acid, these parameters can vary significantly depending on the substituents on the phenyl ring.

For instance, the crystal structure of 4-oxo-4-phenylbutanoic acid has been studied in different polymorphic forms. One polymorph, the γ-form, crystallizes in the monoclinic space group P21/c with Z = 8 and Z′ = 2. researchgate.net Its unit cell parameters are a = 15.2673 (6) Å, b = 5.2028 (2) Å, c = 22.3063 (8) Å, and β = 98.0217 (7)°, resulting in a cell volume of 1754.51 ų. researchgate.net In contrast, two other previously reported polymorphs, α-form and β-form, have smaller cell volumes and different unit cell dimensions. researchgate.net The α-form crystallizes in the monoclinic space group P21/c with a = 15.071 (10) Å, b = 5.435 (9) Å, c = 16.058 (10) Å, and β = 129.57 (10)°, while the β-form is in the P21/n space group with a = 12.728 (6) Å, b = 5.200 (3) Å, c = 14.426 (6) Å, and β = 111.33 (3)°. researchgate.net

A related compound, 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, crystallizes in the monoclinic space group P21/c with the following unit cell parameters: a = 9.579 (2) Å, b = 15.111 (4) Å, c = 7.034 (2) Å, and β = 101.821 (3)°. researchgate.net

These examples demonstrate the influence of substitution on the crystal packing and unit cell parameters. The specific data for this compound would require a dedicated crystallographic study, but the analysis of related structures provides valuable insight into the expected crystallographic properties.

Table 1: Unit Cell Parameters for 4-Oxobutanoic Acid Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| 4-oxo-4-phenylbutanoic acid (γ-form) | Monoclinic | P21/c | 15.2673 (6) | 5.2028 (2) | 22.3063 (8) | 98.0217 (7) | 1754.51 |

| 4-oxo-4-phenylbutanoic acid (α-form) | Monoclinic | P21/c | 15.071 (10) | 5.435 (9) | 16.058 (10) | 129.57 (10) | - |

| 4-oxo-4-phenylbutanoic acid (β-form) | Monoclinic | P21/n | 12.728 (6) | 5.200 (3) | 14.426 (6) | 111.33 (3) | - |

| 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid | Monoclinic | P21/c | 9.579 (2) | 15.111 (4) | 7.034 (2) | 101.821 (3) | - |

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Hydrogen Bonding:

A predominant feature in the crystal structures of related carboxylic acids is the formation of hydrogen-bonded dimers. researchgate.net The carboxylic acid groups of two molecules typically form a centrosymmetric dimer through strong O-H···O hydrogen bonds, creating an eight-membered ring synthon. researchgate.netmdpi.com This is a common and robust supramolecular motif in carboxylic acids.

In addition to the carboxylic acid dimerization, other hydrogen bonding interactions can occur, depending on the specific functional groups present in the molecule. For instance, in amide derivatives like 4-[(4-chlorophenyl)carbamoyl]butanoic acid, N-H···O hydrogen bonds link the dimer units into tapes or sheets. mdpi.com In the case of 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, N-H···O and C-H···O hydrogen bonds connect adjacent dimeric units. researchgate.net The presence of a hydroxyl group, as seen in 3-chloro-4-hydroxyphenylacetic acid salts, can lead to O-H···O linkages with neighboring carboxylate oxygens. mdpi.com

π-Stacking and Other Interactions:

π-π stacking interactions between the aromatic rings of adjacent molecules can also contribute to the stabilization of the crystal structure. nih.govhhu.de These interactions are influenced by the electron density of the aromatic ring and the relative orientation of the rings. The presence of a chlorine atom on the phenyl ring of this compound can influence these interactions through halogen bonding or by altering the electrostatic potential of the ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular mass of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm its molecular weight and provide characteristic fragmentation ions that can be used for its identification.

The choice of ionization technique is crucial for obtaining informative mass spectra. Techniques like Atmospheric Pressure Chemical Ionization (APCI) are well-suited for the analysis of low molecular weight compounds that may be thermally labile or lack easily ionizable groups. bris.ac.uk In positive ion mode, APCI typically yields a prominent protonated molecule [M+H]⁺, along with logical neutral losses from the molecule's structure, such as the loss of a water molecule (H₂O) from an alcohol or carbon monoxide (CO) from a ketone. bris.ac.uk For carboxylic acids, negative ion mode often shows a deprotonated molecule [M-H]⁻. bris.ac.uk

The fragmentation of this compound under mass spectrometric conditions would be expected to follow predictable pathways based on its functional groups. The bond between the carbonyl group and the phenyl ring, as well as the bonds within the butanoic acid chain, are likely points of cleavage.

Expected Fragmentation Pathways:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group could result in the formation of a 2-chlorobenzoyl cation or a related fragment.

Loss of water: The carboxylic acid group can readily lose a molecule of water, particularly under thermal conditions or energetic ionization.

Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid group is another common fragmentation pathway.

Cleavage of the butanoic acid chain: Fragmentation can occur at various points along the aliphatic chain, leading to a series of smaller fragment ions.

The study of fragmentation patterns of similar structures, such as ketamine analogues, reveals characteristic losses. nih.gov For instance, α-cleavage and subsequent losses of small molecules like CO are common fragmentation routes. nih.gov The specific fragmentation pattern of this compound would serve as a fingerprint for its identification in complex mixtures and for structural confirmation.

Computational Chemistry and Theoretical Investigations of 4 2 Chlorophenyl 4 Oxobutanoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

No published studies were found that performed DFT or TD-DFT calculations on 4-(2-Chlorophenyl)-4-oxobutanoic acid. Such research would be necessary to provide quantitative data on the following:

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The absence of DFT calculations means that a Frontier Molecular Orbital (FMO) analysis, which is critical for understanding the compound's electronic properties and reactivity, is also unavailable. This includes:

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electrons within a molecule, which directly relates to its stability. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements of bonds and lone pairs. By examining the interactions between filled (donor) and empty (acceptor) orbitals, the stability arising from electron delocalization can be quantified.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with these interactions indicates the magnitude of electron delocalization from a filled donor NBO to an empty acceptor NBO. Larger E(2) values signify a more significant interaction and greater stabilization of the molecule. wisc.edu

The NBO analysis provides a detailed picture of these interactions. For instance, it can reveal the delocalization of lone pair electrons from the oxygen atoms of the carbonyl and carboxylic acid groups into the antibonding orbitals of adjacent bonds. Similarly, the interactions between the π-orbitals of the phenyl ring and the carbonyl group can be quantified. These delocalization effects lead to a more dispersed electron density, which is an energetically favorable state. researchgate.netwisc.eduaiu.edu

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It provides a visual representation of the electrostatic potential on the surface of a molecule, which is crucial for understanding its chemical reactivity and intermolecular interactions. The MEP map is color-coded to indicate different potential regions: red typically represents areas of most negative electrostatic potential (electron-rich), blue indicates the most positive potential (electron-poor), and green represents regions of neutral potential. researchgate.net The order of electrostatic potential generally follows red < yellow < green < blue. researchgate.net

The MEP map of this compound is expected to reveal distinct regions of positive and negative potential. The areas around the oxygen atoms of the carbonyl and carboxylic acid groups are anticipated to be electron-rich (red or yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxylic acid, are expected to be electron-poor (blue), indicating sites for nucleophilic attack. researchgate.net

This detailed visualization of charge distribution is invaluable for predicting how the molecule will interact with other molecules, including biological macromolecules. nih.gov For instance, regions of negative potential can indicate sites for hydrogen bonding with donor groups, while positive regions suggest potential interactions with acceptor groups.

Studies on Global and Local Reactivity Descriptors

To quantitatively understand the chemical reactivity of this compound, computational chemists employ global and local reactivity descriptors derived from Density Functional Theory (DFT). researchgate.net These descriptors provide insights into the molecule's stability and its propensity to participate in chemical reactions.

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. chemrxiv.org Key global descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is approximated as μ ≈ -(I+A)/2. arxiv.org

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is approximated as η ≈ (I-A)/2. arxiv.org

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires additional electronic charge. It is defined as ω = μ²/2η. arxiv.org

These descriptors are often calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org A high electrophilicity index suggests a good electrophilic character for the molecule. dergipark.org.tr

Local Reactivity Descriptors provide information about the reactivity of specific atomic sites within the molecule. chemrxiv.org The most common local descriptor is the Fukui function (f(r)) , which indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. arxiv.org The Fukui function helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov For instance, visualizing the Fukui functions (f+ and f-) on the electron density surface can pinpoint the sites most susceptible to attack. scispace.com

By analyzing both global and local reactivity descriptors, a comprehensive understanding of the chemical behavior of this compound can be achieved, predicting its reactivity patterns and the specific atoms involved in chemical transformations.

Nonlinear Optical (NLO) Properties Evaluation

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for various applications in optoelectronics and photonics. The NLO properties of a molecule are related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

The evaluation of NLO properties often involves the calculation of the first hyperpolarizability (β) , which is a measure of the second-order NLO response. northwestern.edu A higher value of β indicates a stronger NLO activity. Computational methods, such as DFT, are frequently used to predict the hyperpolarizability of molecules.

For a molecule like this compound, the presence of the chlorophenyl group (an electron-withdrawing group) and the oxobutanoic acid moiety could potentially lead to NLO activity. The energy gap between the HOMO and the LUMO is an important factor; a smaller energy gap can lead to enhanced NLO properties. scispace.com

The static first hyperpolarizability (β₀) can be estimated using the two-state model. northwestern.edu Theoretical calculations can provide valuable insights into the potential of a molecule as an NLO material, guiding the synthesis of new materials with tailored optical properties.

Molecular Docking and Ligand-Receptor Binding Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific receptor, typically a protein. This method is instrumental in drug discovery and development for understanding the interactions between a potential drug molecule (ligand) and its biological target.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. mdpi.com The process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket and then scoring them based on their binding energy or affinity. A lower binding energy generally indicates a more stable and favorable interaction.

The predicted binding mode reveals the specific interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com For example, the carboxylate group of the butanoic acid chain could form hydrogen bonds with polar residues in the active site, while the chlorophenyl ring might engage in hydrophobic or π-stacking interactions.

Identification of Potential Biological Targets

Molecular docking can also be employed to screen a library of potential biological targets to identify those that are most likely to bind to this compound. mdpi.com This "reverse docking" approach can help in elucidating the mechanism of action of a compound or in identifying new therapeutic applications.

By docking the molecule against various known protein structures, it is possible to identify proteins with which it has a high binding affinity. For instance, studies have shown that similar chloro-substituted phenyl derivatives can exhibit inhibitory activity against enzymes like carbonic anhydrase. mdpi.com Organotin(IV) complexes based on 2-chlorophenyl ethanoic acid have also been studied for their interactions with proteins related to viruses. scienceopen.com These findings suggest potential avenues for investigating the biological activity of this compound.

The results of molecular docking studies, including the predicted binding affinities and interaction patterns, provide valuable hypotheses that can be further validated through experimental biological assays.

Exploration of Biological Activities and Pharmacological Potentials of 4 2 Chlorophenyl 4 Oxobutanoic Acid and Its Analogs

Anti-inflammatory Research

The anti-inflammatory potential of analogs of 4-(2-Chlorophenyl)-4-oxobutanoic acid has been a subject of significant investigation. Pyrrole-containing compounds, in particular, have shown promise in this area. mdpi.comresearchgate.net One such derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, was structurally inspired by the selective COX-2 inhibitor celecoxib and evaluated for its anti-inflammatory effects. mdpi.comnih.gov

In a carrageenan-induced paw edema model in Wistar rats, this compound demonstrated potent anti-inflammatory activity. researchgate.netnih.gov A single administration at a dose of 20 mg/kg significantly reduced paw edema at the two-hour mark. mdpi.comnih.gov More pronounced effects were observed after 14 days of repeated administration, where all tested doses significantly inhibited paw edema at all measured time points. mdpi.comnih.gov

Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with the compound at 40 mg/kg resulted in a significant decrease in serum levels of the pro-inflammatory cytokine TNF-α. mdpi.comnih.gov Interestingly, the levels of the anti-inflammatory cytokine TGF-β1 were significantly increased after both single and repeated doses, while IL-10 levels were unaffected. mdpi.comnih.gov This suggests a potential immunomodulatory mechanism that selectively modulates cytokine profiles. mdpi.comnih.gov Another compound, 2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298), has also been identified as an antirheumatic agent, with its (+)-isomer showing a stronger suppressive effect on rat adjuvant arthritis than its (-)-isomer. nih.gov

Table 1: Anti-inflammatory Activity of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid

| Test Model | Administration | Key Findings |

|---|---|---|

| Carrageenan-induced paw edema | Single dose (20 mg/kg) | Significant edema reduction at 2 hours mdpi.comnih.gov |

| Carrageenan-induced paw edema | Repeated dose (14 days) | Significant edema inhibition at all time points mdpi.comnih.gov |

| LPS-induced systemic inflammation | Repeated dose (40 mg/kg) | Significantly decreased serum TNF-α mdpi.comnih.gov |

| LPS-induced systemic inflammation | Single and repeated doses | Significantly increased TGF-β1 levels mdpi.comnih.gov |

Antimicrobial and Antibacterial Investigations

Research into the antimicrobial and antibacterial properties of this compound analogs has focused on various heterocyclic derivatives. The utility of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a starting material for preparing novel pyridazinones and thiazoles has been explored, with some of the resulting compounds being studied for their antimicrobial activities. researchgate.net

In a different line of research, α,ω-disubstituted polyamines with naphthyl-capping groups, synthesized from precursors like 4-(Naphthalen-2-ylamino)-4-oxobutanoic acid, were evaluated for their antimicrobial activities. nih.gov These investigations tested the compounds against a panel of Gram-positive and Gram-negative bacteria and two fungal strains. nih.gov For example, certain analogs showed equipotent activity against MRSA, A. baumannii, and C. neoformans with a Minimum Inhibitory Concentration (MIC) of 0.29 µM. nih.gov

Additionally, shortened analogs of the antimicrobial peptide (KLAKLAK)2 have been synthesized and tested. mdpi.com The antibacterial properties of these new analogs were assessed against the Gram-negative microorganism Escherichia coli. mdpi.com The results indicated that the shortened analog KLAKLAK-NH2 and its conjugate with 1,8-naphthalimide containing the unnatural amino acid nor-Leu showed moderate activity against the tested E. coli strain at a concentration of 20 µM. mdpi.com

Table 2: Antimicrobial Activity of Selected Analogs

| Compound/Analog Type | Target Organism(s) | Finding |

|---|---|---|

| Naphthyl–Polyamine Conjugates | MRSA, A. baumannii, C. neoformans | MIC of 0.29 µM for equipotent analogs nih.gov |

| Shortened (KLAKLAK)2 analog | Escherichia coli K12 407 | Moderate activity at 20 µM concentration mdpi.com |

Anticancer and Cytotoxic Effects

The cytotoxic effects of various analogs and derivatives have been investigated against several cancer cell lines. While direct studies on this compound are limited, research on related structures provides insight into their potential anticancer activities. For instance, novel thiosemicarbazide derivatives have been synthesized and evaluated for their cytotoxic effects on primary (MCF-7) and metastatic (M4A4) breast cancer cells. cyprusjmedsci.com

In other studies, the cytotoxic effects of two organotin compounds were tested on a panel of human and murine cancer cell lines, including lymphoma and HeLa cervical cancer cells. nih.gov The results showed that the compounds exhibited varying levels of cytotoxicity, with lymphoma cell lines being highly susceptible. nih.gov Combinations of established chemotherapy drugs like oxaliplatin and capecitabine with novel agents have also been explored to enhance cytotoxicity in colorectal cancer cell lines. nih.gov The addition of an HSP90 inhibitor to traditional antitumor agents resulted in greater cytotoxic effects in HCT-116 colorectal cancer cells. nih.gov

Plant-derived bioactives and their synthetic analogs continue to be a major source of anticancer drug discovery. nih.gov Compounds like lycorine have shown anticancer potential by inhibiting phosphorylation of p65 and IKK-β and downregulating Ki-67 expression in tumor tissue. nih.gov Similarly, evodiamine reduced tumor length by downregulating Ki-67 expression in a lymphoma xenograft model. nih.gov

Table 3: Cytotoxic Effects of Related Compounds

| Compound Class | Cell Line(s) | Observed Effect |

|---|---|---|

| Thiosemicarbazide derivatives | MCF-7, M4A4 (Breast Cancer) | Investigated for cytotoxicity cyprusjmedsci.com |

| Organotin compounds | Lymphoma, HeLa | High cytotoxicity towards lymphoma cells nih.gov |

| HSP90 inhibitor combinations | HCT-116 (Colorectal Cancer) | Enhanced cytotoxic effects in combination therapy nih.gov |

| Lycorine | Liver Cancer Xenograft | Inhibition of p65 and IKK-β phosphorylation nih.gov |

| Evodiamine | Lymphoma Xenograft | Downregulation of Ki-67 expression nih.gov |

Enzyme Inhibition Studies

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) is a key enzyme in the bioconversion of arachidonic acid to inflammatory prostaglandins. nih.gov The therapeutic anti-inflammatory action of Non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2. nih.gov The pursuit of new selective COX-2 inhibitors is driven by the need to reduce the side effects associated with non-selective NSAIDs. nih.gov

Analogs of this compound have been designed with COX-2 inhibition in mind. As mentioned previously, the pyrrole derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid was developed using the selective COX-2 inhibitor celecoxib as a structural template. mdpi.comresearchgate.net This structural inspiration is a common strategy in the development of new anti-inflammatory agents targeting the COX-2 enzyme. mdpi.com The potent anti-inflammatory effects observed for this compound in animal models are indicative of its potential mechanism involving COX-2 inhibition. mdpi.comnih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors prevent the breakdown of the neurotransmitter acetylcholine and are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. wikipedia.orgnih.gov These inhibitors can be reversible or irreversible. nih.gov The active site of AChE has a deep, narrow gorge containing an anionic subsite and an esteratic subsite, which are the targets for these inhibitors. nih.govmdpi.com

While there is no direct evidence in the provided search results linking this compound to AChE inhibition, the broader field of medicinal chemistry is actively exploring novel compounds for this purpose. Machine learning models are being used to screen large chemical databases for potential AChE inhibitors, which are then validated through in vitro enzyme assays. nih.gov For example, benzyl trifluoromethyl ketone and trifluoromethylstyryl ketone were identified as highly potent inhibitors of AChE with IC50 values of 0.51 and 0.33 µM, respectively, significantly lower than the reference drug galantamine (2.10 µM). nih.gov Research continues to identify new chemical scaffolds that can effectively inhibit AChE for the treatment of neurodegenerative diseases. mdpi.com

Placenta Growth Factor (PIGF-1) Inhibition

Placental growth factor (PlGF) is a member of the VEGF family that plays a role in pathological angiogenesis, such as in cancer. nih.govnih.gov Inhibition of PlGF is being explored as a potential antiangiogenic strategy in cancer therapy. nih.gov Therapeutic antibodies against PlGF have been shown to inhibit the growth and metastasis of various tumors, including those resistant to VEGF(R) inhibitors. nih.gov

The mechanism of PlGF inhibition involves preventing the infiltration of angiogenic macrophages and avoiding severe tumor hypoxia, which can trigger resistance to other antiangiogenic therapies. nih.gov However, other studies have argued against a significant role for PlGF during the growth of primary tumors in many models, suggesting that the clinical evaluation of anti-PlGF antibodies might be challenging. nih.gov There is no specific information in the provided search results that directly connects this compound or its immediate analogs to the inhibition of Placenta Growth Factor. This remains an area for potential future investigation.

Urease Enzyme Inhibition

While direct studies on the urease inhibitory activity of this compound are not extensively documented in publicly available research, the investigation of its structural analogs provides insights into the potential of this chemical class. Urease, a nickel-containing enzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, making its inhibition a key therapeutic strategy.

Research into urease inhibitors has identified several classes of compounds with structural similarities to this compound. For instance, thiourea derivatives, which share a core structural motif with urea, the natural substrate of urease, have been extensively studied. One notable example is 1-(4-chlorophenyl)-3-palmitoylthiourea, which has demonstrated potent inhibition of jack bean urease. Although its binding is uncompetitive and occurs at a distance from the nickel ions, the presence of the chlorophenyl group is a shared feature with the subject compound.

Other classes of urease inhibitors that have been investigated include:

Coumarin-based derivatives: These heterocyclic compounds have shown promising urease inhibitory activity.

1,3,4-Oxadiazole derivatives: Various substituted oxadiazoles have been synthesized and found to be potent inhibitors of urease.

Bis-Schiff bases: These compounds, derived from ketones, have also been identified as effective urease inhibitors.

The exploration of these and other analogs suggests that the phenyl-oxo-butanoic acid scaffold could serve as a valuable template for the design of novel urease inhibitors. Future research could focus on synthesizing and evaluating derivatives of this compound to determine their efficacy and mechanism of action against this important bacterial enzyme.

KYN3H Inhibition for Neuroprotection

Analogs of this compound have been identified as potent inhibitors of Kynurenine 3-hydroxylase (KYN3H), also known as Kynurenine 3-monooxygenase (KMO). mdpi.comciac.jl.cn This enzyme plays a crucial role in the kynurenine pathway, which is the primary metabolic route for tryptophan degradation. mdpi.comciac.jl.cn The inhibition of KYN3H is considered a promising therapeutic strategy for neuroprotection, as it can prevent the formation of neurotoxic downstream metabolites. mdpi.comciac.jl.cnresearchgate.net

A structure-activity relationship (SAR) study of 4-phenyl-4-oxo-butanoic acid derivatives has led to the identification of several potent KYN3H inhibitors. mdpi.comciac.jl.cn Among the most promising are:

2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid

2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid

These compounds, which are close structural analogs of this compound, have demonstrated significant inhibitory activity against KYN3H. mdpi.comciac.jl.cn The inhibition of this enzyme shunts the kynurenine pathway towards the production of kynurenic acid, a known neuroprotective agent with antagonist activity at glutamate receptors. researchgate.net By reducing the production of neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid, these inhibitors can counteract neuronal excitotoxic damage. mdpi.comciac.jl.cnresearchgate.net

The neuroprotective effects of KYN3H inhibitors have been demonstrated in various preclinical models of brain ischemia. mdpi.com For instance, inhibitors such as (m-nitrobenzoyl)-alanine (mNBA) and Ro 61-8048 have been shown to significantly reduce neuronal damage in organotypic hippocampal slice cultures and in animal models of stroke. mdpi.com These findings underscore the therapeutic potential of KYN3H inhibitors, including analogs of this compound, in the treatment of neurodegenerative disorders.

| Compound | Target | Therapeutic Potential | Reference |

|---|---|---|---|

| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Kynurenine 3-hydroxylase (KYN3H) | Neuroprotection | mdpi.comciac.jl.cn |

| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | Kynurenine 3-hydroxylase (KYN3H) | Neuroprotection | mdpi.comciac.jl.cn |

| (m-nitrobenzoyl)-alanine (mNBA) | Kynurenine 3-hydroxylase (KYN3H) | Neuroprotection in brain ischemia | mdpi.com |

| Ro 61-8048 | Kynurenine 3-hydroxylase (KYN3H) | Neuroprotection in brain ischemia | mdpi.com |

Receptor Agonism/Antagonism Research (e.g., FFA2 Agonism)

Derivatives of 4-oxobutanoic acid have been investigated for their activity at the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. nih.govresearchgate.net This G protein-coupled receptor is activated by short-chain fatty acids and is a therapeutic target for metabolic and inflammatory conditions. nih.govmdpi.com

A significant finding in this area is the identification of (R)-3-benzyl-4-((4-(2-chlorophenyl)thiazol-2-yl)(methyl)amino)-4-oxobutanoic acid as an FFA2 agonist. researchgate.net This compound, which incorporates both the 4-oxobutanoic acid backbone and a 2-chlorophenyl moiety, demonstrates the potential for this chemical scaffold to interact with FFA2. researchgate.net

Research has shown that compounds with a 4-oxobutanoic acid backbone can act as potent and selective agonists of FFA2. nih.gov These synthetic agonists have been characterized across various functional assays, including those measuring Gi/o-mediated signaling and calcium mobilization. nih.gov The development of selective FFA2 ligands is crucial for distinguishing its functions from the closely related FFA3 receptor. nih.gov

The pharmacological characterization of these N-thiazolylamide derivatives of butanoic acid has revealed complex interactions with the FFA2 receptor, including allosteric agonism. researchgate.net For example, (R)-3-benzyl-4-((4-(2-chlorophenyl)thiazol-2-yl)(methyl)amino)-4-oxobutanoic acid exhibits allosteric agonism with 4-CMTB, another synthetic FFA2 agonist. researchgate.net Such findings are important for understanding the molecular basis of FFA2 activation and for the design of biased agonists that can selectively activate certain signaling pathways. mdpi.com

| Compound | Receptor | Activity | Reference |

|---|---|---|---|

| (R)-3-benzyl-4-((4-(2-chlorophenyl)thiazol-2-yl)(methyl)amino)-4-oxobutanoic acid | FFA2 | Agonist (Allosteric) | researchgate.net |

| 3-benzyl-4-(cyclopropyl-(4-(2,5-dichlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid | FFA2 | Potent and selective orthosteric agonist | nih.gov |

Neuroprotective Research Aspects

The neuroprotective potential of this compound analogs is primarily linked to their ability to inhibit KYN3H, as detailed in section 5.4.5. mdpi.comciac.jl.cn By modulating the kynurenine pathway, these compounds can reduce the levels of neurotoxic metabolites and enhance the production of the neuroprotective kynurenic acid. researchgate.net

In addition to KYN3H inhibition, research on structurally related compounds like 4-phenylbutyric acid (4-PBA) provides further evidence for the neuroprotective potential of this chemical class. 4-PBA, which lacks the oxo group of the subject compound, has demonstrated neuroprotective effects through its action as a chemical chaperone. Chemical chaperones can ameliorate the aggregation of misfolded proteins, a key pathological feature of many neurodegenerative diseases, and protect against endoplasmic reticulum (ER) stress-induced neuronal cell death.

Studies have shown that 4-PBA and its derivatives can:

Protect against ER stress-induced neuronal cell death.

Suppress the aggregation of unfolded proteins.

Exhibit inhibitory activity against histone deacetylases (HDACs), although its primary neuroprotective mechanism appears to be through its chaperone activity.

The dual mechanisms of KYN3H inhibition and potential chemical chaperone activity suggest that the 4-phenyl-4-oxobutanoic acid scaffold is a promising starting point for the development of novel neuroprotective agents for diseases such as Alzheimer's and Parkinson's disease.

Analgesic Activity Studies

While direct analgesic studies on this compound are limited, the broader class of phenylalkanoic acid derivatives is well-known for its anti-inflammatory and analgesic properties. Non-steroidal anti-inflammatory drugs (NSAIDs) are a prime example, and many of them are derivatives of phenylalkanoic acids.

For instance, flurbiprofen, a phenylalkanoic acid derivative, is a commonly prescribed NSAID for pain and inflammation. However, it is important to note that some studies have raised concerns about the potential chondrotoxicity of such acidic NSAIDs.

The mechanisms by which phenylalkanoic acids exert their analgesic effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. However, other mechanisms may also be at play. The structural similarity of this compound to this class of compounds suggests that it and its analogs may possess analgesic properties, though further investigation is required to confirm this and to elucidate the potential mechanisms of action.

Anticoagulant Activity Research

The potential for this compound and its analogs to exhibit anticoagulant activity is an area of emerging interest. While direct evidence is scarce, studies on structurally related compounds provide some preliminary insights.

Research on phenolic acid derivatives, which, like the subject compound, contain a carboxylic acid group attached to a phenyl ring, has demonstrated both anticoagulant and procoagulant activities. mdpi.com For example, derivatives of p-hydroxycinnamic acid and ferulic acid have shown notable anticoagulant effects in various blood coagulation assays. mdpi.com The specific functional groups on the phenyl ring and the nature of the side chain appear to be critical determinants of activity. mdpi.com

Furthermore, the introduction of sulfonic acid and ester groups into L-phenylalanine derivatives has been shown to confer anticoagulant properties. ciac.jl.cn This suggests that modifications to the butanoic acid side chain of the subject compound could potentially lead to the development of novel anticoagulant agents.

It is important to emphasize that these findings are based on structurally related but distinct molecules. Therefore, dedicated in vitro and in vivo studies are necessary to determine if this compound or its close analogs possess any clinically relevant anticoagulant or antithrombotic effects.

Structure-Activity Relationship (SAR) Analysis

The exploration of the structure-activity relationship (SAR) for a class of compounds is fundamental to medicinal chemistry. It involves systematically altering the chemical structure of a molecule to understand which parts are responsible for its biological effects wikipedia.org. By analyzing the SAR of this compound and its analogs, researchers can identify the key chemical groups, or pharmacophores, that govern their interaction with biological targets. This analysis enables the rational design of new molecules with enhanced potency, selectivity, and improved pharmacological profiles wikipedia.orgnih.gov. Studies on 4-aryl-4-oxobutanoic acid derivatives have revealed distinct relationships between their structural features and various biological activities, including antiproliferative and enzyme inhibitory effects nih.govnih.gov.

Impact of Halogen Substituents on Activity

Research into the binding of aryl carboxylic acid derivatives has shown that halogen substitution in the aromatic ring generally enhances protein binding nih.gov. This suggests that halogens can participate in favorable interactions, such as halogen bonding or hydrophobic interactions, within a protein's binding site.

In a study of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, analogs of the core 4-oxobutanoic acid structure, as inhibitors of kynurenine-3-hydroxylase, the position of the halogen was found to be crucial. Specifically, compounds with a chlorine or fluorine atom at the meta- (position 3) of the phenyl ring were identified as potent inhibitors of the enzyme nih.gov. For instance, 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid and its 3-fluorophenyl counterpart demonstrated significant neuroprotective potential by inhibiting the target enzyme nih.gov. This highlights that not only the presence but also the specific location of the halogen is a key determinant of activity.

Furthermore, SAR studies on halo-aryl substituted 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids have been conducted to evaluate their antiproliferative activity against cancer cell lines nih.gov. The findings from such studies help to build a comprehensive understanding of how halogenation can be optimized to achieve desired biological outcomes.

| Compound Class | Halogen Substituent & Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Aryl Carboxylic Acids | General Halogen Substitution | Enhanced binding to human serum albumin | nih.gov |

| 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids | 3-Chloro | Potent inhibition of kynurenine-3-hydroxylase | nih.gov |

| 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids | 3-Fluoro | Potent inhibition of kynurenine-3-hydroxylase | nih.gov |

| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids | Various Halo-aryl Substitutions | Modulation of antiproliferative activity | nih.gov |

Role of the Butanoic Acid Moiety in Biological Recognition

The butanoic acid moiety is a critical structural component responsible for the biological recognition of this class of compounds. It contains multiple functional groups that can act as key interaction points with a biological target. The chain itself consists of a four-carbon backbone, a ketone group at position 4 (adjacent to the phenyl ring), and a terminal carboxylic acid group.

The terminal carboxyl group is particularly important. As an acidic functional group, it is typically ionized at physiological pH, forming a carboxylate anion. This negative charge allows it to form strong ionic interactions or hydrogen bonds with positively charged amino acid residues (like arginine or lysine) or other hydrogen bond donors within a receptor's binding pocket nih.gov. Studies have confirmed that a terminating carboxyl moiety on a carbon chain enhances the binding of aryl-acid derivatives to proteins nih.gov.

| Component | Potential Role in Biological Recognition | Type of Interaction |

|---|---|---|

| Terminal Carboxylic Acid | Primary binding anchor; essential for activity | Ionic bonding, Hydrogen bonding |

| 4-Oxo (Ketone) Group | Secondary binding anchor | Hydrogen bonding |

| Aliphatic Chain (C1-C3) | Provides optimal spacing and conformation | Hydrophobic/Van der Waals interactions |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) required for a molecule to exert a specific biological activity pharmacophorejournal.com. For the 4-aryl-4-oxobutanoic acid class, a pharmacophore model would typically include features such as a hydrophobic/aromatic region (the chlorophenyl ring), a hydrogen bond acceptor (the ketone oxygen), and a negative ionizable/hydrogen bond donor/acceptor feature (the carboxylic acid group) pharmacophorejournal.com.

Once a pharmacophore model is established, it serves as a powerful tool for lead optimization. Lead optimization is the iterative process where a "lead" compound with promising activity is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile, to generate a preclinical drug candidate danaher.combiobide.comcriver.com.

The process involves several key strategies:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large databases of chemical compounds to find novel molecules that match the required features but may have a different core structure (scaffold hopping) pharmacophorejournal.com.

Structure-Guided Design: By analyzing the SAR data, chemists can make targeted modifications. For example, knowing that a 3-chloro substituent is favorable, other halogens or small electron-withdrawing groups could be synthesized and tested at that position to further enhance potency.

Property Refinement: Lead optimization also focuses on improving "drug-like" properties. This may involve modifying the butanoic acid chain to reduce its flexibility or altering substituents on the phenyl ring to balance lipophilicity and solubility, thereby improving absorption and distribution in the body criver.comnih.gov.

Through cycles of design, synthesis, and testing, guided by SAR and pharmacophore models, a lead compound like this compound can be systematically refined to maximize its therapeutic potential.

Mechanistic Elucidations of Biological Actions of 4 2 Chlorophenyl 4 Oxobutanoic Acid

Molecular Target Identification and Validation

There is no available information identifying or validating specific molecular targets for 4-(2-Chlorophenyl)-4-oxobutanoic acid.

In Vitro Mechanistic Investigations

Cellular Assays and Pathway Analysis

No cellular assays or pathway analyses have been published for this compound.

Protein-Ligand Interaction Studies

There are no protein-ligand interaction studies available for this compound.

In Vivo Mechanistic Investigations

No in vivo studies detailing the mechanistic investigations of this compound have been found in the public domain.

Biochemical Pathway Analysis Perturbation

There is no information on how this compound may perturb biochemical pathways.

Applications in Organic Synthesis and Medicinal Chemistry

Precursor for Complex Organic Molecules

In organic synthesis, 4-(2-Chlorophenyl)-4-oxobutanoic acid functions as a strategic precursor for constructing larger, more intricate molecular architectures. The presence of two distinct reactive sites—the carboxylic acid and the ketone—allows for a wide range of chemical transformations.

The carboxylic acid group can readily undergo reactions such as esterification, amidation, or reduction to an alcohol. The ketone functional group is amenable to reactions like condensation, addition, and cyclization. This dual reactivity makes the compound a valuable synthon for creating diverse heterocyclic systems, which are core components of many natural products and synthetic drugs. For instance, analogous 4-aryl-4-oxobutanoic acids are known to react with nucleophiles like benzyl amine or hydrazines to form substituted butanoic acids, which can then be cyclized into complex heterocyclic structures. mdpi.comraco.cat

Intermediate in Pharmaceutical Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) often involves multi-step processes where intermediates are crucial for building the final drug molecule. echemi.com this compound is recognized as a key pharmaceutical intermediate, valued for its role in constructing the core structure of various therapeutic agents. echemi.com

Drug discovery is a meticulous process that involves identifying and optimizing lead compounds to treat diseases. mdpi.com The 4-aryl-4-oxobutanoic acid chemical family, to which this compound belongs, has garnered significant interest in this area. A primary focus has been on their ability to inhibit kynurenine 3-monooxygenase (KMO), an enzyme that is a critical target in the treatment of neurodegenerative diseases. nih.govmdpi.com

KMO is a pivotal enzyme in the kynurenine pathway, which metabolizes the amino acid tryptophan. nih.govscbt.com Under certain pathological conditions, this pathway can produce neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid. mdpi.com By inhibiting KMO, the metabolic pathway is shifted away from these harmful compounds and toward the production of kynurenic acid, a known neuroprotectant. mdpi.comnih.gov Derivatives of 4-phenyl-4-oxo-butanoic acid have been the subject of structure-activity relationship (SAR) studies to develop potent and selective KMO inhibitors. nih.gov This makes this compound a valuable scaffold for developing new drugs aimed at treating conditions like Huntington's, Parkinson's, and Alzheimer's disease. nih.govresearchgate.net

A molecular scaffold is a core structure upon which a variety of chemical groups can be attached to create a library of compounds for biological testing. The unique structure of this compound makes it an ideal starting material for creating such scaffolds.

One notable application is the synthesis of pyridazinone derivatives. Research on structurally similar compounds, such as 4-(3,4-dichlorophenyl)-4-oxobutanoic acid derivatives, has shown that they can react with hydrazine (B178648) hydrate (B1144303) through a condensation reaction involving both the ketone and carboxylic acid moieties. mdpi.com This reaction forms a six-membered heterocyclic ring, the pyridazinone scaffold, which is present in many biologically active compounds. mdpi.com This established reaction pathway highlights the utility of this compound in generating diverse heterocyclic libraries for screening and drug development.

Development of Novel Therapeutic Agents

Building on its role as a key intermediate, this compound serves as a foundation for developing novel therapeutic agents. The primary area of investigation for this class of compounds is as inhibitors of the KMO enzyme for neurodegenerative disorders. nih.govscbt.com

Potential Role in Material Science Applications (e.g., polymers, coatings)

While the primary applications of this compound are in medicinal chemistry, its chemical structure suggests potential utility in material science. The compound possesses two functional groups—a ketone and a carboxylic acid—that are widely used in polymer chemistry.

Keto-functionalized molecules are valued as precursors for creating advanced polymer scaffolds. nih.govresearchgate.net The ketone group can undergo specific and efficient reactions, such as forming oximes with aminooxy compounds or hydrazones with hydrazides, which are useful for conjugating other molecules to a polymer chain or for creating cross-linked networks. nih.govresearchgate.netacs.org The carboxylic acid group can be used in step-growth polymerization to form polyesters or polyamides. This dual functionality means that this compound could potentially be used as a specialty monomer to introduce reactive ketone pendants into a polymer backbone, creating functional materials for coatings, drug delivery systems, or other advanced applications. eurekalert.org

Table 2: Summary of Applications and Derived Molecular Structures

| Field of Application | Role of Compound | Resulting Molecules or Scaffolds |

|---|---|---|

| Organic Synthesis | Versatile Precursor | Complex heterocyclic systems |

| Pharmaceuticals | Intermediate for APIs | Active Pharmaceutical Ingredients |

| Drug Discovery | Lead Compound Scaffold | Kynurenine 3-Monooxygenase (KMO) Inhibitors |

| Medicinal Chemistry | Building Block | Pyridazinone derivatives and other bioactive scaffolds |

| Material Science (Potential) | Functional Monomer | Functionalized polymers, polyesters, polyamides |

Future Directions and Research Perspectives on 4 2 Chlorophenyl 4 Oxobutanoic Acid

Exploration of Emerging Synthetic Methodologies for Enhanced Efficiency

The development of efficient and sustainable synthetic routes is paramount for the future study of 4-(2-Chlorophenyl)-4-oxobutanoic acid. While traditional methods like the Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride (B1165640) offer a foundational approach, future research should focus on more advanced and efficient methodologies. sigmaaldrich.com

Key areas for exploration include:

Flow Chemistry: Continuous flow synthesis could offer significant advantages over batch processing, including improved reaction control, enhanced safety, and greater scalability. The precise management of reaction parameters in a flow reactor could lead to higher yields and purity of this compound.

Novel Catalysis: Investigating new catalytic systems beyond traditional Lewis acids could lead to more environmentally friendly and cost-effective syntheses. This includes the exploration of solid acid catalysts, which can be easily recovered and reused, and potentially biocatalytic methods employing engineered enzymes for a highly specific acylation reaction.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations. Applying this technology to the synthesis of this compound could provide a rapid and efficient route for its production in laboratory settings.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, higher purity. |

| Novel Catalysis | Increased efficiency, reduced environmental impact, catalyst reusability. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved energy efficiency, rapid optimization. |

Integration of Advanced Computational Modeling for Predictive Research

Computational modeling and in silico techniques are indispensable tools in modern chemical research and drug discovery. For a compound with limited empirical data like this compound, these methods can provide valuable predictive insights, guiding future experimental work.

Future computational studies should focus on: